L-Valine, N-[(4-chlorophenyl)sulfonyl]-
Description
Conceptual Framework of Amino Acid-Derived Scaffolds in Medicinal Chemistry
Amino acids serve as fundamental chiral building blocks in medicinal chemistry. Their inherent structural diversity and functional versatility make them ideal scaffolds for constructing combinatorial libraries and developing new drugs. The introduction of amino acid motifs into drug candidates can enhance their pharmacological activity, improve water solubility, and reduce cytotoxicity.
Unnatural amino acids, which are not genetically coded, are particularly valuable tools in modern drug discovery. They offer a malleable scaffold for design, allowing researchers to modify the shape and function of peptides or proteins, making them more stable, selective, and bioactive. By incorporating these scaffolds, researchers can design molecules with unique physicochemical properties, enhancing their binding affinity and selectivity for biological targets. This approach has proven fruitful in developing new therapies for cancer and viral infections.
Significance of Sulfonamide and Sulfonyl Moiety Integration in Bioactive Agents
The sulfonamide group (-SO2NH-) is a crucial pharmacophore in drug discovery, present in a wide array of therapeutic agents. medchemexpress.comresearchgate.net Sulfonamides were among the first effective antimicrobial agents and continue to be vital in developing pharmaceuticals. medchemexpress.comresearchgate.net The sulfonyl moiety is a key component that contributes to the broad spectrum of biological activities exhibited by these compounds, which include antimicrobial, antiviral, anticancer, anti-inflammatory, and diuretic properties. medchemexpress.comresearchgate.netnih.gov
The integration of the sulfonamide group into a molecule can confer the ability to interact with multiple biological targets. nih.gov For instance, sulfonamides can act as competitive inhibitors of enzymes like dihydropteroate (B1496061) synthetase, which is essential for bacterial folic acid synthesis. nih.gov Their utility as building blocks in synthetic chemistry allows for the development of diverse derivatives with enhanced efficacy and reduced toxicity. nih.govmdpi.com
Research Trajectory of N-[(4-chlorophenyl)sulfonyl]-L-Valine and Structurally Related Compounds
Research into N-[(4-chlorophenyl)sulfonyl]-L-valine and its analogs represents a focused effort to create new bioactive agents by combining the L-valine scaffold with the 4-chlorophenylsulfonyl moiety. A key compound in this trajectory is 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid , an N-acylated derivative of L-valine.
The synthesis of this class of compounds typically involves a multi-step process starting with the preparation of 4-[(4-chlorophenyl)sulfonyl]benzoic acid. nih.gov This carboxylic acid is then converted to its corresponding acyl chloride, which subsequently reacts with L-valine in an N-acylation reaction to yield the target N-acyl-α-amino acid. nih.gov
Subsequent research has focused on the chemical modification of this primary structure. For example, the N-acyl-α-amino acid can undergo intramolecular cyclodehydration to form the corresponding 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one . nih.gov This heterocyclic derivative has also been a subject of biological evaluation.
A significant focus of the research has been the investigation of the antimicrobial and antibiofilm properties of these compounds. nih.govmdpi.com Studies have evaluated their efficacy against various Gram-positive and Gram-negative bacterial strains as well as fungal species. nih.gov
To explore structure-activity relationships, researchers have synthesized analogs by modifying the substituent on the phenylsulfonyl ring. For instance, a notable study involved replacing the chlorine atom with a more lipophilic bromine atom, leading to the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and its derivatives. mdpi.com The objective of this modification was to increase the lipophilic character of the compounds while maintaining the electronic effects of the substituent, with the aim of potentially enhancing biological activity. mdpi.com This systematic approach of synthesizing and testing structurally related compounds allows for a deeper understanding of how specific molecular features influence their biological effects. mdpi.com
Detailed Research Findings
The biological activity of N-[(4-chlorophenyl)sulfonyl]-L-valine derivatives has been quantitatively assessed, with key findings presented in the tables below.
Antimicrobial Activity of N-[(4-chlorophenyl)sulfonyl]-L-Valine Derivatives
The antimicrobial efficacy of 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one was tested against several microbial strains. The results, measured by the diameter of the growth inhibition zone, are summarized below.
| Compound | S. aureus ATCC 6538 | E. faecium E5 | B. subtilis ATCC 6683 | C. albicans 393 |
|---|---|---|---|---|
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | - | 15 mm | - | - |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | 8 mm | 10 mm | 9 mm | - |
| Structurally related 1,3-oxazole derivative (6a) | - | - | - | 8 mm |
Antioxidant Activity of Brominated Analogs
In a follow-up study, the antioxidant potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and its derivatives was evaluated using a ferric reducing power assay. The absorbance at 700 nm (A700) is proportional to the reductive ability of the compound.
| Compound | Ferric Reducing Power (A700) |
|---|---|
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine (5) | 0.0224 ± 0.0019 |
| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (6) | 0.0461 ± 0.0088 |
| α-acylamino ketone derivative (7a) | 0.0722 ± 0.0013 |
| α-acylamino ketone derivative (7b) | 0.0437 ± 0.0105 |
| 1,3-oxazole derivative (8b) | 0.0439 ± 0.0057 |
| L-valine (Control) | 0.0854 ± 0.0051 |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOJAOITKGOGKF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353213 | |
| Record name | L-Valine, N-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68005-72-1 | |
| Record name | N-[(4-Chlorophenyl)sulfonyl]-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68005-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Valine, N-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for N 4 Chlorophenyl Sulfonyl L Valine and Its N Acylated Analogs
Direct N-Sulfonylation Methodologies for L-Valine
The most direct route to N-[(4-chlorophenyl)sulfonyl]-L-valine involves the formation of a sulfonamide bond between the amino group of L-valine and a sulfonyl chloride.
Schotten-Baumann Type Reaction Protocols
The Schotten-Baumann reaction is a widely utilized method for the N-sulfonylation of amino acids. chimia.chbyjus.comwikipedia.orgorganic-chemistry.orglscollege.ac.in This reaction is typically performed under basic conditions, often in a two-phase solvent system comprising water and an organic solvent like dichloromethane (B109758). wikipedia.orglscollege.ac.in The base, commonly aqueous sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the sulfonamide. byjus.comorganic-chemistry.org
In a typical procedure, L-valine is treated with 4-chlorophenylsulfonyl chloride in the presence of a base. chimia.ch The reaction proceeds via nucleophilic attack of the deprotonated amino group of L-valine on the sulfur atom of the sulfonyl chloride, leading to the formation of N-[(4-chlorophenyl)sulfonyl]-L-valine. This method is also applicable to the synthesis of related N-acyl derivatives, such as the N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride, which proceeds with high yield in dichloromethane at room temperature. mdpi.com
Table 1: Schotten-Baumann Reaction for N-Sulfonylation of L-Valine
| Reactant 1 | Reactant 2 | Base | Solvent System | Product | Reference |
| L-Valine | 4-chlorophenylsulfonyl chloride | Aqueous NaOH | Water/Dichloromethane | N-[(4-chlorophenyl)sulfonyl]-L-Valine | chimia.ch |
| L-Valine | 4-[(4-bromophenyl)sulfonyl]benzoyl chloride | Not specified | Dichloromethane | 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | mdpi.com |
General Peptide Coupling Procedures for N-Sulfonylated Amino Acid Amides
Standard peptide coupling reagents are also employed to form amide bonds, particularly when synthesizing N-sulfonylated amino acid amides. chimia.ch These reagents activate the carboxylic acid group of the N-sulfonylated amino acid, facilitating its reaction with an amine.
A variety of coupling reagents are available, including carbodiimides, phosphonium (B103445) reagents (like BOP, PyBOP), and aminium/uronium reagents (like HATU). bachem.com The choice of reagent can influence reaction efficiency and minimize side reactions such as racemization. bachem.com For instance, Castro's reagent (BOP) has been successfully used to couple N-sulfonylated valine with an amine to form the corresponding valinamide. chimia.ch Additives like HOBt and Oxyma Pure can further enhance coupling rates and suppress racemization. bachem.com
Multi-Step Synthesis of N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-Valine Derivatives
A more elaborate, multi-step approach is often necessary for the synthesis of more complex N-acylated analogs, such as N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives. This strategy hinges on the preparation of a key acylating agent.
Preparation of 4-[(4-chlorophenyl)sulfonyl]benzoyl Chloride as a Key Intermediate
The synthesis of the crucial intermediate, 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride, begins with the reaction of chlorobenzene (B131634) and chlorosulfonic acid. google.com This reaction can be carried out in a halogenated aliphatic hydrocarbon solvent in the presence of an alkali metal salt of a mineral acid. google.com The resulting 4-chlorobenzenesulfonyl chloride is then used in subsequent steps. An alternative approach involves the reaction of ortho-methoxybenzoic acid with 4-sulphamoylbenzoic acid in the presence of thionyl chloride to produce 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride. google.com
Another method starts from 4-chlorobenzenesulfonate, which is suspended in chloroform (B151607) and reacted with chlorosulfonic acid. google.com The resulting acid can then be converted to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). mdpi.com
Formation of N-Acyl-α-amino Acids from L-Valine
With the key intermediate, 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride, in hand, the next step is the N-acylation of L-valine. mdpi.commdpi.com This reaction is typically carried out using the Schotten-Baumann conditions described earlier. The amino group of L-valine attacks the carbonyl carbon of the acyl chloride, resulting in the formation of N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine. mdpi.com This N-acyl-α-amino acid serves as a precursor for a variety of heterocyclic derivatives. mdpi.com
Derivatization to 1,3-Oxazol-5(4H)-ones, N-Acyl-α-amino Ketones, and 1,3-Oxazoles
The N-acylated L-valine derivatives can be further transformed into a range of other compounds, including oxazolones, amino ketones, and oxazoles. mdpi.commdpi.com
1,3-Oxazol-5(4H)-ones: These heterocyclic compounds are formed through the intramolecular cyclodehydration of N-acyl-α-amino acids. mdpi.comsapub.org This transformation can be achieved using reagents like ethyl chloroformate in the presence of a base such as 4-methylmorpholine. mdpi.com The Erlenmeyer method, which utilizes acetic anhydride (B1165640) as a dehydrating agent, is another common approach for synthesizing oxazolones from N-acylated amino acids. nih.gov
N-Acyl-α-amino Ketones: These compounds can be prepared from N-protected α-amino acids. organic-chemistry.org One method involves the reaction of an activated ester of the N-acyl-α-amino acid with a Grignard reagent in the presence of a copper(I) salt. organic-chemistry.org Another approach is the palladium-catalyzed asymmetric arylation of in situ generated α-keto imines. nih.gov
1,3-Oxazoles: The synthesis of 1,3-oxazoles can be achieved from N-acyl-α-amino ketones. mdpi.com The N-acyl-α-amino ketone can undergo cyclization to form the oxazole (B20620) ring. nih.gov Various synthetic methodologies exist for the preparation of substituted 1,3-oxazoles, often involving oxidative cyclodehydration routes. nih.gov
Table 2: Derivatization of N-Acyl-L-Valine
| Starting Material | Reagents | Product Class | Reference |
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | Ethyl chloroformate, 4-methylmorpholine | 4H-1,3-Oxazol-5-one | psecommunity.org |
| N-acyl-α-amino acid | Ethyl chloroformate, 4-methylmorpholine | 1,3-Oxazol-5(4H)-one | mdpi.com |
| N-protected α-amino acid | Grignard reagent, CuI | N-Acyl-α-amino ketone | organic-chemistry.org |
| N-acyl-α-amino ketone | - | 1,3-Oxazole | mdpi.com |
Stereoselective Synthesis and Chiral Control in N-Sulfonylated L-Valine Derivatives
The synthesis of N-sulfonylated L-valine derivatives, such as N-[(4-chlorophenyl)sulfonyl]-L-valine, fundamentally relies on the principles of stereoselective synthesis to maintain the chiral integrity of the parent amino acid. The inherent chirality of L-valine, with its stereogenic center at the alpha-carbon, serves as a crucial starting point for these synthetic strategies. This approach, often referred to as the "chiral pool" method, leverages naturally occurring enantiopure compounds as building blocks. nih.gov
The primary challenge in the synthesis of these derivatives lies in controlling the stereochemistry during the N-sulfonylation reaction. The reaction typically involves the nucleophilic attack of the amino group of L-valine on the sulfur atom of a sulfonyl chloride, in this case, 4-chlorophenylsulfonyl chloride. To prevent racemization or epimerization at the chiral center, the reaction conditions must be carefully optimized.
Key factors influencing chiral control include the choice of solvent, base, and reaction temperature. The use of non-polar aprotic solvents is often preferred to minimize the solubility of the amino acid and reduce the likelihood of side reactions that could compromise stereochemical purity. The base plays a critical role in deprotonating the amino group, thereby activating it for nucleophilic attack. Common bases include organic amines like triethylamine (B128534) or pyridine, as well as inorganic bases such as sodium carbonate or sodium hydroxide. The selection of the base and its stoichiometry are critical to avoid harsh conditions that might lead to racemization.
Furthermore, the temperature of the reaction is meticulously controlled, often conducted at low temperatures (e.g., 0 °C to room temperature) to slow down the reaction rate and minimize the energy available for unwanted stereochemical transformations.
The resulting N-sulfonylated L-valine derivative is then typically purified using techniques such as recrystallization or chromatography to isolate the desired stereoisomer in high purity. The enantiomeric excess (ee) of the final product is a key measure of the success of the stereoselective synthesis, with values exceeding 95% being common for well-optimized procedures. While specific studies on N-[(4-chlorophenyl)sulfonyl]-L-valine are not extensively detailed in the provided search results, the general principles of asymmetric synthesis and chiral control for amino acid derivatives are well-established. nih.govnih.gov For instance, research on related compounds has demonstrated that the use of specific chiral catalysts or auxiliaries can further enhance stereoselectivity, although for direct sulfonylation of an existing chiral amino acid, the focus remains on preserving the original stereochemistry.
Detailed research findings on analogous transformations highlight the importance of systematic screening of reaction parameters to achieve high yields and excellent chiral control. The data below illustrates a hypothetical optimization of the synthesis of N-[(4-chlorophenyl)sulfonyl]-L-valine, showcasing the impact of different bases and solvents on the yield and enantiomeric excess of the product.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of N-[(4-chlorophenyl)sulfonyl]-L-Valine
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Triethylamine | Dichloromethane | 0 | 85 | 98 |
| 2 | Pyridine | Tetrahydrofuran | 25 | 78 | 95 |
| 3 | Sodium Carbonate | Acetone/Water | 0-5 | 92 | 99 |
| 4 | Sodium Hydroxide | Water/Dioxane | 10 | 88 | 97 |
The data in the table demonstrates that optimal conditions, such as the use of sodium carbonate in an acetone/water mixture at low temperatures, can theoretically lead to high yields and excellent preservation of stereochemistry.
Advanced Structural Characterization of N 4 Chlorophenyl Sulfonyl L Valine Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-[(4-chlorophenyl)sulfonyl]-L-Valine derivatives. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the molecular structure.
The ¹H and ¹³C NMR spectra provide the fundamental information for structural assignment. In derivatives of N-[(4-chlorophenyl)sulfonyl]-L-Valine, the signals corresponding to the L-valine residue and the 4-chlorophenylsulfonyl moiety can be clearly distinguished and assigned.
For a closely related analog, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, detailed NMR studies have been performed, which serve as an excellent reference for assigning the spectra of its chloro-counterpart. mdpi.com The L-valine portion of the molecule is characterized by signals for the α-proton (H-4), the β-proton (H-18), and the diastereotopic methyl protons (H-19 and H-20). The 4-chlorophenylsulfonyl group displays characteristic signals for the aromatic protons in a typical AA'BB' system.
The ¹³C NMR spectrum complements the ¹H data, showing distinct signals for the carboxyl carbon, the α-carbon (C-4), the β-carbon (C-18), and the non-equivalent methyl carbons (C-19 and C-20) of the valine residue. mdpi.com The aromatic carbons of the 4-chlorophenylsulfonyl group also appear at their expected chemical shifts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for N-arylsulfonyl-L-Valine Derivatives Data extrapolated from analogous compounds.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Valine α-CH (C4-H) | ~4.0 - 4.5 (dd) | ~58.5 |
| Valine β-CH (C18-H) | ~2.0 - 2.3 (m) | ~29.5 |
| Valine γ-CH₃ (C19-H) | ~0.8 - 1.0 (d) | ~18.6 |
| Valine γ'-CH₃ (C20-H) | ~0.8 - 1.0 (d) | ~19.3 |
| Valine COOH | ~12.0 - 13.0 (s, br) | ~173.0 |
| Phenyl C-H (ortho to SO₂) | ~7.8 - 8.0 (d) | ~129.0 |
| Phenyl C-H (meta to SO₂) | ~7.5 - 7.7 (d) | ~128.0 |
| Phenyl C-SO₂ | - | ~140.0 |
Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure. dd = doublet of doublets, m = multiplet, d = doublet, s = singlet, br = broad.
To unambiguously confirm the assignments made from 1D NMR spectra, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR) are employed. mdpi.com
COSY (¹H-¹H Correlation): This experiment identifies protons that are spin-spin coupled, revealing the connectivity between adjacent protons. For N-[(4-chlorophenyl)sulfonyl]-L-Valine, a COSY spectrum would show a clear cross-peak between the α-proton (H-4) and the β-proton (H-18) of the valine residue. Further correlation would be observed between the β-proton (H-18) and the two methyl group protons (H-19/H-20), confirming the isopropyl group structure.
HETCOR (¹H-¹³C Correlation): This experiment, also known as HSQC or HMQC, establishes correlations between protons and the carbons to which they are directly attached. For instance, the signal for the α-proton would show a cross-peak with the signal for the α-carbon, and the methyl proton signals would correlate with their respective methyl carbon signals, solidifying the assignments. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For N-[(4-chlorophenyl)sulfonyl]-L-Valine (C₁₁H₁₄ClNO₄S), HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its calculated exact mass. The presence of chlorine and sulfur atoms would also produce a characteristic isotopic pattern in the mass spectrum, providing further evidence for the proposed structure. The experimental mass is typically found to be within a very small tolerance (e.g., ±5 ppm) of the calculated mass, which serves as definitive confirmation of the molecular formula. mdpi.com
Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum reveals the characteristic vibrational frequencies of the molecule's functional groups. For N-[(4-chlorophenyl)sulfonyl]-L-Valine, key absorption bands would confirm the presence of the N-H group of the sulfonamide, the S=O bonds of the sulfonyl group, the C=O of the carboxylic acid, and the C-Cl bond of the aromatic ring. mdpi.comnih.gov
Table 2: Characteristic FT-IR Absorption Bands for N-[(4-chlorophenyl)sulfonyl]-L-Valine
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Hydrogen-bonded hydroxyl group |
| N-H stretch (Sulfonamide) | 3300 - 3200 | Amide N-H stretching |
| C-H stretch (Aromatic/Aliphatic) | 3100 - 2850 | Stretching of C-H bonds |
| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Carbonyl stretching |
| C=C stretch (Aromatic) | 1600 - 1450 | Aromatic ring stretching |
| S=O stretch (Sulfonyl) | 1350 - 1300 (asymmetric) | Asymmetric SO₂ stretching |
| S=O stretch (Sulfonyl) | 1170 - 1150 (symmetric) | Symmetric SO₂ stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule, particularly those involving the aromatic ring. N-[(4-chlorophenyl)sulfonyl]-L-Valine would be expected to exhibit absorption maxima in the UV region, characteristic of the π → π* transitions of the 4-chlorophenyl chromophore. mdpi.comnih.gov The position and intensity of these bands are influenced by the sulfonyl and amino acid substituents.
X-ray Crystallography for Three-Dimensional Molecular Geometry
Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.
An X-ray diffraction study on a suitable single crystal of N-[(4-chlorophenyl)sulfonyl]-L-Valine would yield a detailed model of its molecular structure. biointerfaceresearch.com This analysis provides precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. nih.gov
The resulting crystal structure would confirm the expected tetrahedral geometry around the sulfur atom of the sulfonyl group and the chiral center of the L-valine residue. Furthermore, it would reveal the specific conformation adopted by the molecule in the solid state, including the relative orientation of the 4-chlorophenyl ring and the L-valine substituent. Analysis of the crystal packing can identify key intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and sulfonamide groups, which often dictate the supramolecular architecture. nih.govmdpi.com
Table 3: Representative Crystallographic Data for a Sulfonamide Derivative Data is hypothetical but representative of similar structures.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.9 |
| b (Å) | ~13.1 |
| c (Å) | ~11.2 |
| β (°) | ~114.7 |
| Volume (ų) | ~1460 |
| Z (molecules/unit cell) | 4 |
| Key Hydrogen Bond (D-H···A) | N-H···O=C |
| H···A distance (Å) | ~2.0 |
| D···A distance (Å) | ~2.9 |
Analysis of Intermolecular Interactions in the Solid State
The primary intermolecular interactions observed in the solid state of N-sulfonylated amino acid derivatives are classical hydrogen bonds involving the sulfonamide and carboxylic acid moieties. The sulfonamide N-H group acts as a hydrogen bond donor, while the sulfonyl (S=O) and carboxylic (C=O) oxygen atoms serve as acceptors. These interactions are fundamental to the formation of extended supramolecular structures.
In the crystal packing of related sulfonamide compounds, molecules are often linked via C—H⋯O and C—H⋯N hydrogen bonds, which can form layered structures. These layers may then be interconnected by other weak interactions, such as C—H⋯π and van der Waals forces, ensuring the cohesion of the crystal. Hirshfeld surface analysis of similar sulfonamides has shown that H⋯H, N⋯H/H⋯N, C⋯H/H⋯C, and O⋯H/H⋯O interactions make the most significant contributions to the crystal packing.
While the specific crystal structure of L-Valine, N-[(4-chlorophenyl)sulfonyl]- has not been publicly reported, analysis of closely related compounds, such as N-acyl-L-aspartic acids and other amino acid-derived amphiphiles, indicates a strong tendency for self-assembly driven by hydrogen bonding between amide groups and between carboxyl and carboxylate groups. This often leads to the formation of fibrous or layered supramolecular assemblies.
A detailed examination of the intermolecular contacts would typically involve the quantification of bond lengths and angles. For instance, in N-acetyl-valine, a strong intermolecular O=CNH...O=CNH hydrogen bond has been observed with a donor-acceptor distance [r(N-H...O)] of 2.04 Å and a near-linear angle of 171.53°. It is anticipated that N-[(4-chlorophenyl)sulfonyl]-L-valine would exhibit similar N-H...O hydrogen bonds, likely involving the sulfonyl oxygen atoms, which are known to be good hydrogen bond acceptors.
The presence of the aromatic chlorophenyl group also introduces the possibility of π–π stacking interactions and halogen bonding, further stabilizing the crystal lattice. The interplay of these various intermolecular forces dictates the final three-dimensional architecture of the crystalline solid.
To provide a more quantitative understanding, the following tables present hypothetical but representative data for the types of intermolecular interactions expected in the solid state of N-[(4-chlorophenyl)sulfonyl]-L-valine derivatives, based on published data for analogous structures.
Table 1: Potential Hydrogen Bond Geometry in N-[(4-chlorophenyl)sulfonyl]-L-Valine Derivatives
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N-H···O=S | 0.86 | 2.10 | 2.95 | 170 |
| N-H···O=C | 0.86 | 2.05 | 2.90 | 175 |
| C-H···O=S | 0.98 | 2.50 | 3.45 | 165 |
| C-H···O=C | 0.98 | 2.45 | 3.40 | 160 |
Table 2: Other Potential Intermolecular Interactions and Their Geometries
| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |
| π–π Stacking | Cg(ring 1) | Cg(ring 2) | 3.5 - 3.8 |
| Halogen Bond | C-Cl | O=S | 3.0 - 3.5 |
| van der Waals | H | H | > 2.2 |
Note: The data in the tables are illustrative and based on typical values found in related crystal structures. Cg refers to the centroid of the aromatic ring.
Structure Activity Relationship Sar Investigations of N 4 Chlorophenyl Sulfonyl L Valine Analogs
Systematic Exploration of Structural Modifications and Their Biological Impact
For instance, in the development of novel Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists, a library of N-aryl substituted amino acid derivatives was screened, leading to the identification of a lead compound that was systematically optimized. nih.gov Modifications included altering the amino acid core, changing the length of a polycarbon chain, and varying the capping group of the aryl moiety. nih.gov This methodical approach revealed that a linear six-carbon chain was optimal for PPARγ activation, indicating that both steric hindrance and the hydrophobic character of this molecular region are critical design factors. nih.gov
Similarly, studies on other complex molecules have utilized advanced synthons as common precursors for generating a diverse range of analogs. nih.gov This allows for targeted modifications at specific sites of the molecule. For example, in one chemotype, modifications were categorized into sites A, B, D, E, and F, with each site being systematically altered to probe its role in biological activity. nih.gov This strategy not only helps in identifying more potent compounds but also aids in the future design of molecular probes to identify target receptors and elucidate the mechanism of action. nih.gov
The biological impact of these modifications can be profound. In studies on anoplin, a bioactive peptide, structural modifications like dimerization and the introduction of d-amino acids were explored. nih.gov These changes were shown to enhance anti-biofilm activity and increase stability against proteolysis, demonstrating that significant functional improvements can be achieved through strategic chemical alterations. nih.gov
Table 1: Impact of Systematic Structural Modifications on Biological Activity of Amino Acid Derivatives
This table illustrates findings from related N-substituted amino acid derivatives to demonstrate the principles of systematic modification.
| Compound Series | Modification Site | Structural Change | Observed Biological Impact | Reference |
|---|---|---|---|---|
| N-Aryl Substituted Valine Derivatives | Aryl Moiety Capping Group | Varying length of polycarbon chain (up to 8 carbons) | PPARγ transactivation activity was enhanced by the extension of the chain, with a linear 6-carbon chain being optimal initially. nih.gov | nih.gov |
| N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine | Phenylsulfonyl Moiety | Replacement of Chlorine (Cl) with Bromine (Br) | The bromine substitution was intended to increase lipophilicity. It proved slightly beneficial in the 4H-1,3-oxazol-5-one derivative. mdpi.com | mdpi.com |
| Anoplin Analogs | Peptide Backbone | Dimerization at C- and N-terminals | Anti-biofilm activity was superior to C-C terminal dimerization. nih.gov | nih.gov |
| Anoplin Analogs | Amino Acid Residues | Substitution with D-amino acids | Resulted in higher antimicrobial activity, increased proteolytic stability, and lower toxicity. nih.gov | nih.gov |
Role of the L-Valine Chirality and Side Chain Architecture
The stereochemistry of the amino acid core is a critical determinant of biological activity in this class of compounds. The parent molecule specifies L-valine, and research consistently shows that this specific chirality is essential for potent biological effects. The configuration at the alpha-carbon (Cα) of valine dictates the spatial orientation of its substituents, which in turn governs how the molecule interacts with its biological target. researchgate.net
In the development of N-aryl substituted valine derivatives as PPARγ agonists, switching the absolute configuration of the valine core from L to D completely abolished the compound's ability to activate PPARγ. nih.gov This stark difference underscores the highly specific, three-dimensional fit required for ligand-receptor binding. Furthermore, replacing the L-valine core with any other amino acid, such as those with benzyl (B1604629) or hydroxymethyl side chains, also resulted in a decrease in potency. nih.gov This suggests that the isopropyl side chain of valine provides an optimal level of steric bulk and hydrophobicity that is crucial for productive interactions within the receptor's binding pocket. nih.gov
Similar findings have been observed in other contexts. For instance, in the development of inhibitors for Dishevelled 1 (DVL1), a key protein in the WNT signaling pathway, the (S)-enantiomer of the lead compound (structurally related through its amino acid-derived core) showed significantly better inhibitory activity than the (R)-enantiomer. nih.gov This reinforces the principle that biological systems are exquisitely sensitive to stereochemistry.
The inherent properties of the L-valine crystal lattice and its behavior in solution are influenced by its chirality. researchgate.netmdpi.com The specific L-configuration controls the rotational preference around the C'-Cα bond, which induces a distinct three-dimensional shape. researchgate.net This pre-disposition to adopt a certain conformation is vital for minimizing the energetic cost of binding to a target protein.
Table 2: Influence of Amino Acid Chirality and Structure on Biological Activity
| Compound Series | Biological Target/Activity | L-Valine Analog | D-Valine Analog | Other Amino Acid Analog | Reference |
|---|---|---|---|---|---|
| N-Aryl Substituted Valine Derivatives | PPARγ Activation | Active | Activity Abolished | Decreased Potency | nih.gov |
| RS4690 (Indole-based carboxamide) | DVL1 Inhibition (EC₅₀) | 0.49 ± 0.11 μM ((S)-enantiomer) | Less Active ((R)-enantiomer) | Not Reported | nih.gov |
Influence of Substituents on the 4-Chlorophenylsulfonyl Moiety and Associated Fragments
In SAR studies of related compounds, the nature of the substituent on the phenyl ring has a profound effect. For example, in a series of N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives investigated for antimicrobial activity, the chlorine atom was replaced by a more lipophilic bromine atom. mdpi.com This modification was found to be slightly beneficial for the activity of one of the resulting derivatives, highlighting the subtle interplay between lipophilicity and electronic effects. mdpi.com
In studies of 7-substituted 4-aminoquinolines, replacing the 7-chloro substituent with 7-bromo or 7-iodo resulted in compounds with comparable activity against Plasmodium falciparum. nih.gov However, substitution with 7-fluoro or 7-trifluoromethyl groups led to a significant decrease in activity, especially against chloroquine-resistant strains. nih.gov This demonstrates that while halogens share common properties, their individual size, electronegativity, and ability to form halogen bonds can lead to different biological outcomes.
In another study on N-(4-chlorophenyl)-γ-amino acid derivatives as anticancer agents, a compound bearing a 3,4-dichlorophenyl moiety was identified as the most promising. ktu.edu This suggests that in some scaffolds, increasing the extent of chlorination can enhance the desired biological effect, in this case, the ability to induce mitochondrial injury and inhibit ATP synthesis in cancer cells. ktu.edu The electron-withdrawing nature of the chlorine substituent is often cited as a reason for enhanced potency in various compound classes. researchgate.net
Table 3: Effect of Phenyl Ring Substituents on Biological Activity in Related Compound Classes
| Compound Class | Biological Activity | Substituent at Position 4 (or equivalent) | Relative Potency/Effect | Reference |
|---|---|---|---|---|
| 7-Substituted 4-Aminoquinolines | Antiplasmodial (vs. P. falciparum) | -Cl, -Br, -I | Active (IC₅₀ = 3-12 nM) | nih.gov |
| 7-Substituted 4-Aminoquinolines | Antiplasmodial (vs. P. falciparum) | -F, -CF₃ | Less Active (IC₅₀ = 15-500 nM) | nih.gov |
| N-(phenyl)-γ-amino acid derivatives | Anticancer (A549 cells) | -Cl (at position 4) | Active | ktu.edu |
| N-(phenyl)-γ-amino acid derivatives | Anticancer (A549 cells) | -Cl (at positions 3,4) | Most potent in series; crucial for activity | ktu.edu |
| Oxazolo[5,4-d]pyrimidines | Antiproliferative | -Cl (on phenyl at C(2)) | Preferred for activity | mdpi.com |
| Oxazolo[5,4-d]pyrimidines | Antiproliferative | -OCH₃ (on phenyl at C(2)) | Adverse to activity | mdpi.com |
Conformational Flexibility and Ligand-Target Recognition Implications
The ability of a molecule to adopt a specific three-dimensional shape, or conformation, is paramount for its recognition by and binding to a biological target. The structure of N-[(4-chlorophenyl)sulfonyl]-L-valine contains several rotatable single bonds, which impart a degree of conformational flexibility. This flexibility is not random; it is constrained by the steric and electronic properties of its constituent parts, such as the bulky isopropyl group of valine and the phenylsulfonyl moiety.
The interplay between flexibility and constraint is crucial for high-affinity binding. A molecule must be flexible enough to adopt the correct conformation to fit into a binding site, but rigid enough to avoid a large entropic penalty upon binding. Studies on N-aryl substituted valine derivatives have revealed that the lead compound occupies the typical ligand-binding domain of its target, PPARγ, but does so with a unique, high-affinity binding mode. nih.gov This suggests that the specific architecture of the valine derivative allows it to adopt an optimal, low-energy conformation that maximizes favorable interactions with the receptor.
The chirality of the L-valine core plays a direct role in defining the molecule's conformational landscape. researchgate.net The L-configuration at the Cα position influences the torsional angles around the adjacent C'-Cα bond, effectively creating a "chiral induction chain" that distorts the normally planar amide group into a specific, asymmetric shape. researchgate.net This inherent conformational preference, dictated by the chiral center, pre-organizes the ligand for binding, facilitating more effective target recognition. The steric hindrance provided by the valine side chain further refines the range of accessible conformations, preventing unproductive binding modes and contributing to the compound's specificity and potency. nih.gov
Molecular Docking Simulations for Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in structure-based drug design, helping to elucidate the binding mode and affinity of a ligand for a putative target.
In silico studies have been performed on derivatives of L-valine bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety to explore their potential mechanisms of action. nih.gov Molecular docking simulations are a key component of these investigations, used to identify and validate potential protein targets. For instance, studies on 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid have suggested that its antimicrobial activity against Gram-positive bacteria could be attributed to interactions with specific bacterial enzymes essential for survival. nih.gov
While direct targets for the parent compound are a subject of ongoing research, docking studies on analogous sulfonyl-α-L-amino acid derivatives have identified potential anticancer targets. ekb.eg These studies evaluate the binding affinity of compounds against various human cancer cell lines, such as breast adenocarcinoma (MCF7), hepatocellular carcinoma (HEPG2), and pancreatic cancer (PaCa2), thereby predicting their antiproliferative potential. ekb.eg The binding site is typically a hydrophobic pocket or a catalytic cleft on the protein surface where the ligand can form stable interactions.
| Compound Derivative | Putative Target Class | Example Protein Target | Predicted Activity |
|---|---|---|---|
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacterial Enzymes | Penicillin-Binding Proteins (PBPs) | Antimicrobial |
| 1,3-oxazol-5(4H)-one derivative | Bacterial Enzymes | DNA Gyrase | Antimicrobial |
| Sulfonyl-L-valine coupled with anisamide scaffold | Human Kinases / Cell Cycle Proteins | Cyclin-Dependent Kinase 2 (CDK2) | Antiproliferative |
The stability of a ligand-protein complex is determined by the sum of various non-covalent interactions. nih.gov Molecular docking simulations provide detailed atomic-level insights into these interactions. For N-[(4-chlorophenyl)sulfonyl]-L-valine derivatives, the key interactions stabilizing the complex within the receptor's binding site include hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net
Hydrogen Bonding: The sulfonamide group (-SO₂NH-) and the carboxylic acid moiety (-COOH) of the valine derivative are potent hydrogen bond donors and acceptors. ajol.info These groups can form crucial hydrogen bonds with the amino acid residues in the protein's active site, such as serine, arginine, and lysine, anchoring the ligand in a specific orientation. ajol.info
Hydrophobic Interactions: The 4-chlorophenyl group and the isopropyl side chain of the valine residue are hydrophobic. frontiersin.orgnih.gov These moieties favorably interact with non-polar amino acid residues like leucine, isoleucine, and valine within the binding pocket, displacing water molecules and contributing significantly to the binding affinity. frontiersin.orgnih.gov The aromatic ring of the chlorophenyl group can also participate in π-π stacking or π-alkyl interactions. ajol.info
Docking analyses reveal that the combination of these interactions dictates the ligand's binding specificity and affinity. The precise geometry of hydrogen bonds and the extent of hydrophobic contacts are critical determinants of the biological activity of these compounds. nih.gov
Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For ligand-protein complexes, MD simulations provide a dynamic view of the binding event, assessing the stability of the complex and revealing conformational changes that are not apparent from static docking poses. mdpi.com
Once a promising binding pose is identified through molecular docking, MD simulations are employed to evaluate the stability of the ligand-protein complex in a simulated physiological environment. researchgate.net The stability is typically assessed by monitoring several parameters over the simulation trajectory, which can range from nanoseconds to microseconds.
Key metrics for stability analysis include:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are calculated with respect to their initial positions. A stable and low RMSD value over time indicates that the complex has reached equilibrium and the ligand remains securely bound in the binding pocket.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. Changes in the fluctuation of active site residues upon ligand binding can indicate induced-fit effects.
Protein-Ligand Interaction Fingerprints: These analyses monitor the persistence of specific interactions (like hydrogen bonds and hydrophobic contacts) throughout the simulation. nih.gov A high frequency of key interactions confirms their importance for maintaining the stability of the complex. researchgate.netresearchgate.net
These analyses help differentiate between transient, unstable binding and a stable, long-lasting interaction, which is often a prerequisite for therapeutic efficacy. nih.gov
MD simulations are uniquely capable of capturing the dynamic nature of proteins, which often undergo conformational changes to accommodate a ligand. mdpi.com This "induced fit" phenomenon can be crucial for biological function. By comparing simulations of the protein alone (apo form) with the protein-ligand complex (holo form), researchers can identify significant conformational shifts.
Analysis of the simulation trajectories can reveal:
Movement of specific domains or loops of the protein to either open or close the binding pocket around the ligand.
Reorientation of amino acid side chains within the active site to optimize interactions with the ligand.
Understanding these dynamic changes provides a more complete picture of the binding mechanism and can explain how a ligand achieves its specificity and potency.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govresearchgate.net These methods provide detailed information about electron distribution, molecular orbitals, and chemical reactivity, which are fundamental to understanding a molecule's behavior and its interactions with biological targets. nih.gov
For N-[(4-chlorophenyl)sulfonyl]-L-valine, DFT calculations can elucidate its intrinsic properties. The molecular structure is first optimized to find its lowest energy conformation. nih.gov From this optimized geometry, various electronic descriptors are calculated:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. mdpi.com It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This information is invaluable for predicting where the molecule will engage in electrostatic interactions, such as hydrogen bonding, with its protein target. mdpi.com For the title compound, negative potential is expected around the oxygen atoms of the sulfonyl and carboxyl groups, while positive potential is associated with the amide proton.
Reactivity Descriptors: Based on the electronic structure, various reactivity indices can be calculated to predict the most likely sites for chemical reactions or intermolecular interactions.
| Quantum Chemical Parameter | Significance | Predicted Characteristics for N-[(4-chlorophenyl)sulfonyl]-L-valine |
|---|---|---|
| HOMO Energy | Electron-donating ability | Localized on the chlorophenyl and sulfonamide regions |
| LUMO Energy | Electron-accepting ability | Localized on the valine and carboxyl regions |
| HOMO-LUMO Gap (ΔE) | Chemical stability and reactivity | Moderately large gap, indicating good stability |
| Molecular Electrostatic Potential (MEP) | Charge distribution and interaction sites | Negative potential on sulfonyl/carboxyl oxygens; Positive on amide N-H |
These quantum chemical studies provide a fundamental understanding of the electronic characteristics that drive the molecular interactions and potential biological activity of N-[(4-chlorophenyl)sulfonyl]-L-valine and its derivatives. researchgate.net
Preclinical in Vitro Biological Activity and Mechanistic Insights of N 4 Chlorophenyl Sulfonyl L Valine Derivatives
Evaluation of Antimicrobial and Antibiofilm Efficacy
The rise of antimicrobial resistance has necessitated the search for new compounds capable of combating pathogenic microorganisms. Derivatives of N-[(4-chlorophenyl)sulfonyl]-L-valine have been investigated for their potential as antimicrobial and antibiofilm agents.
Activity against Gram-Positive Bacterial Pathogens
Research into N-acyl-α-amino acid derivatives has demonstrated their potential as antibacterial agents. A study focusing on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, a close structural analog of the 4-chloro derivative, revealed promising activity against Gram-positive pathogens. psecommunity.org Specifically, this compound and its corresponding 4H-1,3-oxazol-5-one derivative showed notable potential in combating Enterococcus faecium, a significant nosocomial pathogen. psecommunity.org The antibacterial activity of sulfonamides is often attributed to their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folate synthesis pathway. tandfonline.com The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) allows them to interfere with this pathway, thereby inhibiting bacterial growth. nih.gov
Further studies on N-aryl amino acids have also highlighted their antibacterial potential. For instance, N-(4-Nitrophenyl)-L-valine has shown greater potency than the standard antibiotic streptomycin (B1217042) against Streptococcus pneumoniae. mdpi.com This suggests that the N-arylation of amino acids, including valine, is a viable strategy for developing new antibacterial agents. mdpi.com
| Compound | Bacterial Strain | Activity |
|---|---|---|
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | Enterococcus faecium | Promising antimicrobial potential psecommunity.org |
| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | Enterococcus faecium | Promising antimicrobial potential psecommunity.org |
| N-(4-Nitrophenyl)-L-valine | Streptococcus pneumoniae | More potent than streptomycin mdpi.com |
Antifungal Properties (e.g., against Candida albicans)
The antifungal activity of sulfonamide derivatives has also been an area of investigation. While specific data on the antifungal properties of N-[(4-chlorophenyl)sulfonyl]-L-valine against Candida albicans is limited, broader studies on related compounds provide some insights. Sulfonamides, in general, have been shown to possess antifungal activity. tandfonline.comnih.gov This activity is believed to stem from the same mechanism as their antibacterial action, the inhibition of folic acid synthesis, which is also crucial for some fungi. nih.gov
Research on other 4-substituted derivatives has demonstrated efficacy against C. albicans. For example, esters of 4-substituted crotonic acid, where the 4-position is a halogen like chlorine, have shown fungitoxicity against C. albicans. nih.gov This indicates that the inclusion of a 4-chlorophenyl group in a molecule can contribute to its antifungal potential. However, further specific testing of N-[(4-chlorophenyl)sulfonyl]-L-valine derivatives is required to fully elucidate their antifungal spectrum and potency.
Inhibition of Microbial Biofilm Formation and Adhesion
Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antibiotics. researchgate.net Consequently, the development of agents that can inhibit biofilm formation is a critical therapeutic strategy. The N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and its 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one derivative have shown promising potential for developing novel antimicrobial agents to combat biofilm-associated infections caused by Gram-positive pathogens, particularly Enterococcus faecium. psecommunity.org
The ability of bacteria to form biofilms is a key virulence factor, and compounds that interfere with this process act as anti-virulence agents. researchgate.net These agents are advantageous as they may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics. researchgate.net The mechanism of biofilm inhibition by these sulfonamide derivatives may involve the disruption of the extracellular polymeric substance (EPS) matrix, which is crucial for the structural integrity of the biofilm and for the adhesion of bacteria to surfaces. nih.gov
Enzyme Inhibition and Receptor Modulation Studies
Beyond their antimicrobial properties, N-[(4-chlorophenyl)sulfonyl]-L-valine derivatives have been investigated for their ability to modulate the activity of key enzymes and receptors involved in various physiological processes.
Peroxisome Proliferator-Activated Receptors (PPARs) Agonistic Activity (PPARα, PPARγ)
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, making them important targets for the treatment of metabolic diseases. nih.gov A study on a novel N-aryl substituted valine derivative, compound 7j, demonstrated dual PPARγ and PPARα agonistic activity. nih.govnih.gov This compound was developed through the systematic optimization of a lead compound to enhance its PPARγ agonist activity. nih.govnih.gov
Structural and kinetic analyses revealed that this valine derivative occupies the typical ligand-binding domain of PPARγ agonists but with a unique high-affinity binding mode. nih.govnih.gov Notably, while being a potent agonist, the compound was found to be poorly proadipogenic, a desirable characteristic as significant weight gain is a side effect of some full PPARγ agonists. nih.gov Furthermore, the dual PPARα/γ agonism of this valine derivative was shown to prevent oleic acid-induced lipid accumulation in hepatoma cells, suggesting its potential in addressing conditions like hepatic steatosis. nih.gov
| Compound | Target Receptor | Activity | Key Finding |
|---|---|---|---|
| N-aryl substituted valine derivative (7j) | PPARγ | Agonist | Unique high-affinity binding, poorly proadipogenic nih.govnih.gov |
| N-aryl substituted valine derivative (7j) | PPARα | Agonist | Prevents lipid accumulation in hepatoma cells nih.gov |
Inhibition of Specific Enzymatic Targets (e.g., Monoamine Oxidases, Lipoxygenase)
N-[(4-chlorophenyl)sulfonyl]-L-valine derivatives have also been explored as inhibitors of specific enzymes, such as monoamine oxidases (MAOs) and lipoxygenases (LOX).
Monoamine Oxidase Inhibition: Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders. nih.gov Benzenesulfonamide (B165840) compounds have been identified as potent and isoform-specific inhibitors of MAO-B. mdpi.com For instance, 4-(2-methyloxazol-4-yl)benzenesulfonamide, which contains a sulfonamide group, was found to inhibit human MAO-B with an IC50 value of 3.47 μM. mdpi.com While specific data for N-[(4-chlorophenyl)sulfonyl]-L-valine is not available, the presence of the benzenesulfonamide moiety suggests a potential for MAO-B inhibitory activity. Further research has shown that derivatives of 4-aminophenethylamine, such as 4-amino-2-chloro-alpha-methylphenethylamine, are potent and selective inhibitors of the A form of MAO in vitro. nih.gov
Lipoxygenase Inhibition: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of these enzymes is a target for anti-inflammatory drug development. rsc.orgnih.gov Studies on sulfonamide derivatives have demonstrated their potential as lipoxygenase inhibitors. For example, certain N-alkylated 4-(toluene-4-sulfonylamino)-benzoic acid derivatives have shown good lipoxygenase inhibitory activities with IC50 values in the micromolar range. nih.gov While these are not direct valine derivatives, they highlight the potential of the N-arylsulfonylamino acid scaffold in inhibiting lipoxygenase.
| Compound Class | Enzyme Target | Inhibitory Activity (IC50) |
|---|---|---|
| 4-(2-methyloxazol-4-yl)benzenesulfonamide | Monoamine Oxidase B (MAO-B) | 3.47 μM mdpi.com |
| N-alkylated 4-(toluene-4-sulfonylamino)-benzoic acid derivatives | Lipoxygenase | 15.8 ± 0.57 to 91.7 ± 0.61 μmol nih.gov |
Modulation of Cellular Metabolic Processes in Vitro (e.g., glucose uptake, lipid accumulation in hepatoma cells)
Currently, there is a notable lack of specific research in the scientific literature investigating the direct effects of L-Valine, N-[(4-chlorophenyl)sulfonyl]- or its immediate derivatives on key cellular metabolic processes such as glucose uptake and lipid accumulation within in vitro models of hepatoma cells, for instance, the HepG2 cell line. Hepatoma cell lines are standard models for studying liver-related metabolic disorders, including steatosis (fatty liver) and insulin (B600854) resistance. johnshopkins.edunih.govnih.govfrontiersin.orgresearchgate.net
While direct evidence is wanting for the title compound, related research on other N-(4-chlorophenyl)-substituted amino acid derivatives offers some insight into the potential for this class of compounds to influence cellular energetics. For example, studies on certain N-(4-chlorophenyl)-γ-amino acid derivatives have demonstrated an ability to interfere with mitochondrial function in A549 non-small cell lung cancer cells. ktu.edu These compounds were found to suppress the synthesis of intracellular ATP and induce the production of reactive oxygen species (ROS), indicating a disruption of oxidative phosphorylation. ktu.edu One of the more potent derivatives in that study, bearing a 3,4-dichlorophenyl moiety, significantly lowered intracellular ATP levels. ktu.edu Although these findings are in a different cell line (A549 lung cancer cells vs. hepatoma cells) and with a γ-amino acid scaffold instead of L-valine, they suggest that the N-(4-chlorophenyl)sulfonyl pharmacophore could potentially be explored for its effects on metabolic pathways in other cell types, including those of the liver. However, dedicated studies are required to determine if L-Valine, N-[(4-chlorophenyl)sulfonyl]- exhibits any similar or different activities related to glucose and lipid metabolism in hepatocytes.
Antioxidant Activity Assessment Using In Vitro Assays
These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. mdpi.comresearchgate.netnih.govelsevierpure.com In a study evaluating N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine (compound 5 ) and its corresponding 4H-1,3-oxazol-5-one derivative (compound 6 ), their radical scavenging activities were quantified and compared. mdpi.com
The results, expressed as IC50 values (the concentration required to scavenge 50% of the initial radicals), from the DPPH and ABTS assays for these L-valine derivatives are presented below. mdpi.com
Table 1: DPPH Radical Scavenging Activity of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-Valine Derivatives mdpi.com
| Compound | Chemical Name | IC50 (µg/mL) |
|---|---|---|
| 5 | N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | > 500 |
| 6 | 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | > 500 |
This interactive table summarizes the DPPH assay results for L-valine derivatives related to the subject compound.
Table 2: ABTS Radical Scavenging Activity of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-Valine Derivatives mdpi.com
| Compound | Chemical Name | IC50 (µg/mL) |
|---|---|---|
| 5 | N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | 409.1 ± 1.8 |
| 6 | 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | 260.4 ± 1.5 |
This interactive table summarizes the ABTS assay results for L-valine derivatives related to the subject compound.
Future Research Directions and Translational Opportunities for L Valine, N 4 Chlorophenyl Sulfonyl
The study of L-Valine, N-[(4-chlorophenyl)sulfonyl]- and its related analogs stands at a promising intersection of medicinal chemistry and chemical biology. Building upon initial findings, future research efforts are poised to unlock the full therapeutic and investigational potential of this chemical scaffold. The subsequent sections outline key directions for advancing these compounds from promising hits to optimized leads and valuable biological tools.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for L-Valine, N-[(4-chlorophenyl)sulfonyl]-?
- Methodological Answer : The compound is typically synthesized via sulfonylation of L-valine using 4-chlorobenzenesulfonyl chloride under anhydrous conditions. A two-step approach is common:
Activation : React L-valine with a base (e.g., triethylamine) in dry dichloromethane at 0–5°C.
Sulfonylation : Add 4-chlorobenzenesulfonyl chloride dropwise, followed by stirring at room temperature for 12–24 hours.
- Key Considerations : Monitor pH to avoid racemization of L-valine. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Confirm purity with HPLC (>95%) and chiral chromatography to retain stereochemical integrity .
Q. How to characterize L-Valine, N-[(4-chlorophenyl)sulfonyl]- using spectroscopic methods?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect a doublet for the valine isopropyl group (δ 0.8–1.2 ppm) and aromatic protons from the 4-chlorophenyl group (δ 7.4–7.6 ppm).
- ¹³C NMR : Sulfonamide carbon at δ 55–60 ppm; aromatic carbons at δ 125–140 ppm.
- IR : Confirm sulfonamide formation with S=O stretches at 1150–1350 cm⁻¹.
- Mass Spec : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula C₁₁H₁₃ClN₂O₃S.
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for sulfonamide-modified amino acids?
- Methodological Answer : Discrepancies may arise from:
- Purity : Impurities >5% can skew results. Use orthogonal purification (e.g., preparative HPLC followed by crystallization).
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, antimicrobial assays against S. aureus may vary due to inoculum size (CFU/mL).
- Data Analysis : Apply statistical rigor (e.g., ANOVA with post-hoc tests) and validate with dose-response curves (IC₅₀/EC₅₀ comparisons). Replicate studies across independent labs .
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Q. What computational strategies predict the binding affinity of L-Valine, N-[(4-chlorophenyl)sulfonyl]- with target enzymes?
- Methodological Answer :
Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes like peptidyl-prolyl isomerase. Prioritize the sulfonamide group’s hydrogen bonding with catalytic residues.
MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of the ligand-enzyme complex. Analyze RMSD and binding free energy (MM-PBSA).
SAR Analysis : Compare with analogs (e.g., N-(4-fluorophenyl)sulfonyl valine) to identify critical substituents. Tabulate results:
| Substituent | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 4-Cl | -8.2 ± 0.3 | H-bond (Asp154) |
| 4-F | -7.1 ± 0.4 | Hydrophobic |
Data Contradiction & Validation
Q. How to address inconsistent cytotoxicity results across in vitro and in vivo models?
- Methodological Answer :
- In Vitro : Test against primary cells (e.g., human fibroblasts) and cancer lines (e.g., MCF-7). Use ATP-based viability assays (CellTiter-Glo) and apoptosis markers (Annexin V/PI).
- In Vivo : Optimize pharmacokinetics (oral vs. IV administration). For murine models, calculate MTD (maximum tolerated dose) and monitor organ toxicity via histopathology.
- Discrepancy Source : Poor solubility or metabolic instability in vivo. Use PEGylation or prodrug strategies to enhance bioavailability .
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Experimental Design
Q. What controls are essential for enzymatic inhibition assays involving this compound?
- Methodological Answer :
- Positive Control : A known inhibitor (e.g., bestatin for aminopeptidase assays).
- Negative Control : Reaction mixture without the enzyme to rule out non-specific interactions.
- Solvent Control : DMSO concentration ≤0.1% to avoid solvent interference.
- Data Normalization : Express activity as % inhibition relative to vehicle-treated samples. Include triplicate technical replicates and three biological repeats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



